1H NMR and 13C NMR chemical shifts for 4-Benzyloxy-2-formylphenylboronic acid pinacol ester
1H NMR and 13C NMR chemical shifts for 4-Benzyloxy-2-formylphenylboronic acid pinacol ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester, a versatile building block in organic synthesis. By dissecting the anticipated chemical shifts, coupling constants, and signal multiplicities, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acid esters. The principles and data presented herein are grounded in established NMR theory and supported by empirical data from analogous structures, ensuring a robust and reliable interpretation.
Introduction: The Structural Significance of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester
4-Benzyloxy-2-formylphenylboronic acid pinacol ester is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a versatile boronic ester for cross-coupling reactions, a reactive aldehyde for further derivatization, and a protective benzyloxy group. The precise and unambiguous characterization of this molecule is paramount to ensuring the success of subsequent synthetic transformations. NMR spectroscopy stands as the primary tool for this purpose, offering a detailed roadmap of the molecule's atomic connectivity and electronic environment.
This guide provides a detailed theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles that govern the chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of their synthesized material.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring, namely the electron-withdrawing aldehyde and boronic ester groups, and the electron-donating benzyloxy group.
Aromatic Protons
The trisubstituted benzene ring will give rise to a complex splitting pattern. The protons on the aromatic ring are expected to appear in the range of δ 6.5-8.0 ppm.
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H-3: This proton is ortho to both the formyl and boronic ester groups, which are electron-withdrawing. This will cause a significant downfield shift, likely in the region of δ 7.8-8.0 ppm . It is expected to appear as a doublet.
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H-5: This proton is ortho to the benzyloxy group and meta to the formyl group. The electron-donating nature of the benzyloxy group will shield this proton, shifting it upfield relative to H-3. It is expected to appear as a doublet of doublets in the range of δ 7.0-7.2 ppm .
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H-6: This proton is ortho to the boronic ester and meta to the benzyloxy group. It will be shifted downfield and is anticipated to appear as a doublet in the region of δ 7.6-7.8 ppm .
Aldehyde Proton
The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. This results in a characteristic downfield chemical shift.
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-CHO: A sharp singlet is expected in the region of δ 9.8-10.5 ppm .
Benzyloxy Group Protons
The benzyloxy group will show two distinct sets of signals: the benzylic methylene protons and the protons of the phenyl ring.
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-OCH₂Ph: The two benzylic protons are chemically equivalent and will appear as a singlet in the range of δ 5.0-5.3 ppm .
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-OCH₂C₆H₅: The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the typical aromatic region of δ 7.2-7.5 ppm .
Pinacol Ester Protons
The pinacol group provides a characteristic and easily identifiable signal in the ¹H NMR spectrum.
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-C(CH₃)₂: The twelve equivalent protons of the four methyl groups of the pinacol ester will give rise to a sharp singlet at approximately δ 1.3-1.4 ppm [1][2][3].
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |
| Aromatic (H-3) | 7.8 - 8.0 | Doublet |
| Aromatic (H-6) | 7.6 - 7.8 | Doublet |
| Benzyloxy (-OCH₂Ph ) | 7.2 - 7.5 | Multiplet |
| Aromatic (H-5) | 7.0 - 7.2 | Doublet of Doublets |
| Benzyloxy (-OCH₂ Ph) | 5.0 - 5.3 | Singlet |
| Pinacol (-C(CH₃)₂) | 1.3 - 1.4 | Singlet |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in a unique electronic environment.
Carbonyl Carbon
The carbon of the aldehyde group is significantly deshielded and will appear at the downfield end of the spectrum.
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-CHO: Expected in the region of δ 190-195 ppm .
Aromatic Carbons
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation and can sometimes be difficult to observe[3].
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C-B (ipso-carbon): The chemical shift for the carbon atom bonded to boron in phenylboronic acid pinacol esters is typically not observed or appears as a broad signal.
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C-CHO (ipso-carbon): Expected around δ 135-140 ppm .
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C-OBn (ipso-carbon): Expected around δ 160-165 ppm .
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Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of δ 115-135 ppm .
Benzyloxy Group Carbons
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-OCH₂Ph: The benzylic carbon is expected around δ 70-75 ppm .
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-OCH₂C₆H₅: The carbons of the phenyl ring will have signals in the aromatic region, with the ipso-carbon around δ 136-138 ppm and the other carbons between δ 127-129 ppm .
Pinacol Ester Carbons
The pinacol ester carbons give two characteristic signals.
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-O-C(CH₃)₂: The quaternary carbons of the pinacol group are expected at δ 83-85 ppm [2].
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-C(CH₃)₂: The methyl carbons will appear further upfield at approximately δ 24-26 ppm [1][2].
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-C HO) | 190 - 195 |
| Aromatic (C-OBn) | 160 - 165 |
| Aromatic (C-CHO) | 135 - 140 |
| Benzyloxy (-OCH₂C ₆H₅, ipso) | 136 - 138 |
| Aromatic (unsubstituted) | 115 - 135 |
| Pinacol (-O-C (CH₃)₂) | 83 - 85 |
| Benzyloxy (-OC H₂Ph) | 70 - 75 |
| Pinacol (-C(C H₃)₂) | 24 - 26 |
| Aromatic (C-B) | Not typically observed or broad |
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester, the following protocol is recommended:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for similar compounds[2][4].
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
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Instrument Setup and Data Acquisition:
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The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
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For ¹H NMR:
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Acquire the spectrum at a constant temperature, typically 25 °C.
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Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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For ¹³C NMR:
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A proton-decoupled pulse sequence should be used to simplify the spectrum to singlets for each carbon.
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A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to obtain a flat baseline.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
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Visualization of Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester with atom numbering for correlation with the NMR data.
Caption: Molecular structure of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester.
Conclusion
This technical guide provides a thorough and expert-level analysis of the expected ¹H and ¹³C NMR spectra of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester. By leveraging established principles of NMR spectroscopy and comparative data from related structures, we have presented a detailed prediction of chemical shifts and signal multiplicities. This information, coupled with the provided experimental protocol, will empower researchers to confidently identify and characterize this important synthetic intermediate, thereby ensuring the integrity of their research and development efforts. The self-validating nature of NMR, where the combination of chemical shift, integration, and coupling patterns must be self-consistent, provides a high degree of confidence in the structural assignment.
References
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- ResearchGate. (n.d.). Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in CDCl3.
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- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014).
- ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- Organic Syntheses Procedure. (n.d.).
- ACS Publications. (2024).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
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- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15037-15044.
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